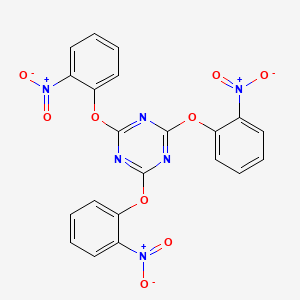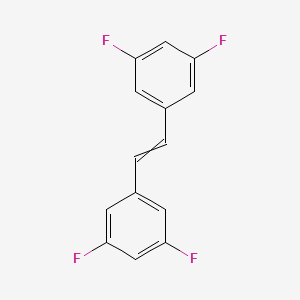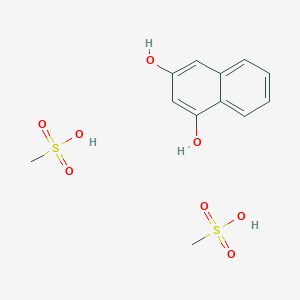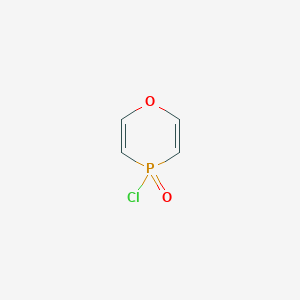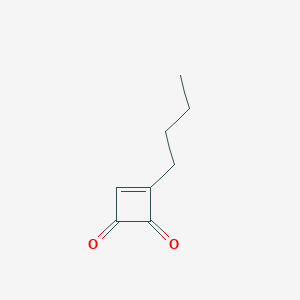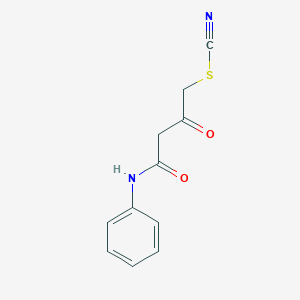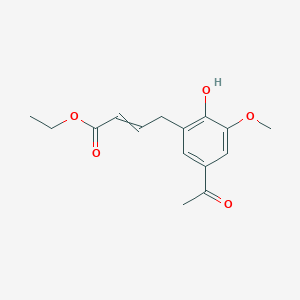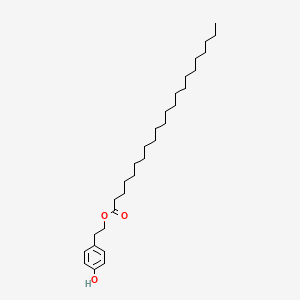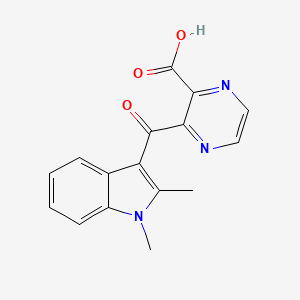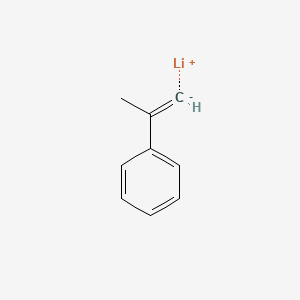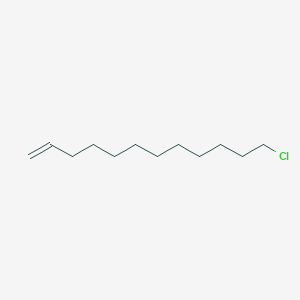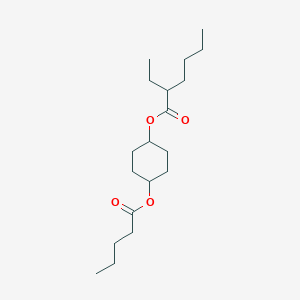
4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a pentanoyloxy group and an ethylhexanoate ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate typically involves esterification reactions. One common method is the reaction between 4-hydroxycyclohexanol and pentanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-hydroxycyclohexanol and pentanoic acid.
Reduction: 4-(Pentanoyloxy)cyclohexanol.
Substitution: Different ester derivatives depending on the nucleophile used.
科学的研究の応用
4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and its role as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products.
作用機序
The mechanism of action of 4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate involves its interaction with specific molecular targets within cells. The ester group can be hydrolyzed by esterases, releasing the active components that can interact with cellular pathways. These interactions can modulate various biological processes, leading to the observed effects.
類似化合物との比較
4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate can be compared with other similar esters such as:
- 4-(Butanoyloxy)cyclohexyl 2-ethylhexanoate
- 4-(Hexanoyloxy)cyclohexyl 2-ethylhexanoate
- 4-(Pentanoyloxy)cyclohexyl 2-methylhexanoate
These compounds share similar structural features but differ in the length of the carbon chain or the substitution pattern
特性
CAS番号 |
114390-51-1 |
|---|---|
分子式 |
C19H34O4 |
分子量 |
326.5 g/mol |
IUPAC名 |
(4-pentanoyloxycyclohexyl) 2-ethylhexanoate |
InChI |
InChI=1S/C19H34O4/c1-4-7-9-15(6-3)19(21)23-17-13-11-16(12-14-17)22-18(20)10-8-5-2/h15-17H,4-14H2,1-3H3 |
InChIキー |
NRHDLBDISNZSOJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)OC1CCC(CC1)OC(=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


